molecular formula C10H11N3 B074369 3-Methyl-1-phenyl-1H-pyrazol-5-amine CAS No. 1131-18-6

3-Methyl-1-phenyl-1H-pyrazol-5-amine

Cat. No.: B074369
CAS No.: 1131-18-6
M. Wt: 173.21 g/mol
InChI Key: FMKMKBLHMONXJM-UHFFFAOYSA-N
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Description

3-Methyl-1-phenyl-1H-pyrazol-5-amine is a pyrazole derivative characterized by a phenyl group at the N1 position and a methyl group at the C3 position. It serves as a versatile synthon in heterocyclic chemistry, particularly in the synthesis of fused pyrazoloquinolines, pyrazolopyridines, and other pharmacologically relevant scaffolds . Its bifunctional nature (presence of both amine and pyrazole moieties) enables participation in multicomponent reactions, often under green conditions such as glycerol or ionic liquid media . Key applications include anticancer agents, enzyme inhibitors (e.g., West Nile Virus NS2B-NS3 protease), and antimicrobial compounds .

Chemical Reactions Analysis

Multi-Component Reactions

This compound participates in one-pot syntheses to form fused heterocycles:

  • With β-diketones and isatin : Reacts in H₂O/EtOH (5:1 v/v) with p-toluenesulfonic acid (PTSA) at 80°C to yield pyrano[2,3-c]pyrazole derivatives (52% yield) .
  • With aldehydes and ethyl cyanoacetate : Forms 6-oxopyranopyrazole derivatives under solvent-free conditions. For example, reacting with benzaldehyde gives a product confirmed by 1H^1H NMR (δ 2.88 ppm singlet for CH₃) .
ReactantsConditionsProductYield
β-Diketone + isatinH₂O/EtOH, PTSA, 80°CPyrano[2,3-c]pyrazole52%
Benzaldehyde + ethyl cyanoacetateSolvent-free, reflux6-Oxopyranopyrazole74-76%

Acylation Reactions

Selective C-acylation occurs at position 4 of the pyrazole ring using aroyl chlorides:

  • With p-toluoyl chloride : Reacts in CH₂Cl₂ with Ca(OH)₂ to form 4-(4-methylbenzoyl)-3-methyl-1-phenyl-1H-pyrazol-5-one (74-76% yield) .
  • Regioselectivity : Confirmed by 13C^{13}C NMR (C=O at 190 ppm for C-acylated vs. 95 ppm for O-acylated products) .
Aroyl ChlorideReaction Time (h)SolventYield
p-Toluoyl chloride1.5CH₂Cl₂74-76%
4-Fluorobenzoyl chloride2.0EtOH68-70%

Oxidative Coupling Reactions

Catalytic systems enable C–N bond formation:

  • Iodine/TBHP system : Forms iodinated azopyrroles (e.g., 3-methyl-1,5-diphenyl-4-iodo-1,6-dihydropyrrolo[2,3-c]pyrazole) in 86% yield .
  • Copper-catalyzed coupling : With CuI/1,10-phenanthroline, generates azo compounds (e.g., 3-methyl-1,5-diphenyl-1,6-dihydropyrrolo[2,3-c]pyrazole) in 82% yield .
CatalystOxidantProduct TypeYield
I₂ (1.1 eq)TBHPIodo-azopyrrole86%
CuI (10 mol%)O₂Azo-pyrrole82%

Urea Derivative Formation

Reacts with carbonyl diimidazole (CDI) and amines:

  • With 4-methoxypyridin-2-amine : In CH₃CN at 80°C, forms 1-(5-methoxypyridin-2-yl)-3-(3-methyl-1-phenyl-1H-pyrazol-5-yl)urea, confirmed by 1H^1H NMR (δ 7.76-7.70 ppm for aromatic protons) .

Fused Heterocycle Construction

  • With arylglyoxals : Forms benzo[g]pyrazolo[3,4-b]quinoline derivatives via domino reaction .
  • With malononitrile : Catalytic synthesis yields pyrazolo[3,4-b]pyridines under green conditions .
SubstrateCatalystProductYield
ArylglyoxalNoneBenzo[g]pyrazoloquinoline89%
MalononitrileRecycled NADHFuro[2,3-c]pyrazole92%

Key Findings

  • Regioselectivity : Acylation favors the C4 position due to electronic and steric effects .
  • Catalytic efficiency : Copper(I) systems outperform iodine in oxidative couplings, reducing reaction time from 16h to 4h .
  • Green chemistry : Water/ethanol solvent systems enable eco-friendly syntheses with minimal waste .

This compound’s versatility in forming C–N bonds and fused rings makes it invaluable for agrochemical, pharmaceutical, and materials science applications .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have highlighted the potential of 3-Methyl-1-phenyl-1H-pyrazol-5-amine derivatives as anticancer agents. For instance, a study demonstrated that derivatives synthesized from this compound exhibited significant cytotoxicity against various cancer cell lines. The compounds were evaluated using the Brine-Shrimp Lethality Assay, indicating their potential as effective anticancer agents .

Synthesis of Novel Derivatives
The compound serves as a precursor for synthesizing various pyrazole derivatives with enhanced biological properties. For example, through one-pot multi-component reactions, researchers have synthesized pyran and pyridine derivatives from 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one, which were then screened for their cytotoxic effects against cancer cells . This highlights the compound's versatility in generating new therapeutic agents.

Analytical Chemistry

High-Performance Liquid Chromatography (HPLC)
this compound can be effectively analyzed using reverse phase HPLC methods. The mobile phase typically consists of acetonitrile and water with phosphoric acid, which can be replaced with formic acid for mass spectrometry applications. This method is scalable and suitable for isolating impurities during preparative separations, making it valuable for pharmacokinetic studies .

Pharmaceutical Applications

Drug Development
The compound has been utilized in the synthesis of various pharmaceutical intermediates. For example, a process was developed for preparing 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine, a derivative with potential applications in treating conditions like type 2 diabetes mellitus. This synthesis avoids toxic solvents and aims to improve yield and purity .

Case Studies and Research Findings

Study Focus Findings
Ezz El-Arab et al., 2015Synthesis & CytotoxicityDeveloped pyrazole derivatives showing optimal cytotoxicity against cancer cells; utilized multi-component reactions .
SIELC Technologies, 2018Analytical MethodologyEstablished an HPLC method for analyzing this compound; scalable for pharmacokinetics .
Patent WO2015063709A1Drug SynthesisImproved synthesis of piperazine derivatives using this compound; avoids toxic solvents .
MDPI Study, 2023Anticancer EvaluationInvestigated derivatives' effects on breast cancer cell lines; showed promising results compared to conventional therapies .

Comparison with Similar Compounds

Structural and Functional Analogues

The following pyrazol-5-amine derivatives are structurally related but exhibit distinct pharmacological and synthetic profiles:

Compound Name Structural Variation vs. Target Compound Key Properties/Applications References
1-Methyl-3-phenyl-1H-pyrazol-5-amine Methyl at N1 instead of phenyl Intermediate in antiviral agents
3-Methyl-1-(1-phenylethyl)-1H-pyrazol-5-amine 1-Phenylethyl substituent at N1 Not explicitly stated (CAS registry)
1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine 4-Methoxyphenyl at N1 Improved solubility; sulfonamide derivatives show enzyme inhibition
3-(3,5-Dimethoxyphenyl)-1H-pyrazol-5-amine 3,5-Dimethoxyphenyl at C3 Potential CNS activity (unpublished)

Analogues :

  • 1-Methyl-3-phenyl-1H-pyrazol-5-amine : Synthesized via similar methods but with methylhydrazine .
  • Amide Derivatives (e.g., Compound 15) : Prepared via benzoylation of the target compound, showing enhanced enzyme inhibition (IC50 = 16.0 µM vs. West Nile Virus protease) but reduced hydrolytic stability (t₁/₂ = 1.25 h at pH 8) .

Pharmacokinetic Properties

Predicted ADME profiles (SwissADME) for the target compound’s derivatives include:

  • logP : ~3.2 (moderate lipophilicity)
  • TPSA (Total Polar Surface Area) : ~60 Ų (favorable for membrane permeability)
  • BBB Permeability: Low (non-CNS targeting)
  • GI Absorption : High (>80%) .

In contrast, sulfonamide derivatives (e.g., Compound 17) exhibit higher TPSA (~90 Ų) and reduced BBB permeability, aligning with peripheral targeting .

Critical Analysis of Research Findings

  • Efficiency : The target compound outperforms analogues in reaction versatility, enabling diverse heterocycles under green conditions .
  • Potency vs. Stability Trade-offs : Amide derivatives (e.g., 15, 17) show improved enzyme inhibition but face stability challenges, whereas alkene derivatives (e.g., 14) balance both .
  • Limitations : Data on analogues like 3-Methyl-1-(1-phenylethyl)-1H-pyrazol-5-amine are sparse, highlighting gaps in comparative pharmacological studies .

Biological Activity

3-Methyl-1-phenyl-1H-pyrazol-5-amine is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound serves as a precursor for various synthetic transformations and possesses potential therapeutic properties, including anticancer and antimicrobial effects. This article reviews the biological activity of this compound, highlighting key research findings, synthesis pathways, and case studies.

Synthesis and Structural Modifications

The synthesis of this compound typically involves the condensation of appropriate precursors under specific reaction conditions. For instance, it can be synthesized via reactions involving thiophene derivatives and other electrophiles, demonstrating its versatility as a building block in organic synthesis .

Table 1: Summary of Synthetic Protocols for this compound

ProtocolReagents UsedYield (%)Comments
A5-bromothiophene carboxylic acid, TiCl₄12%Low yield; further optimization needed
BN,N-dicyclohexylcarbodiimide, DMAPVariableImproved yields with optimized conditions
CToluene, boronic acidHighEfficient under mild conditions

Anticancer Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For example, compounds synthesized from this pyrazole showed promising activity against colon cancer cell lines (CaCO-2) and breast cancer cell lines (MCF-7) using MTT assays . The mechanism of action appears to involve the induction of apoptosis in cancer cells, which is mediated by the activation of specific signaling pathways.

Case Study: Anticancer Evaluation

In a study evaluating the anticancer potential of pyrazole derivatives, several compounds derived from this compound were tested for their ability to inhibit cell proliferation. The results indicated that these derivatives not only inhibited tumor growth but also exhibited selectivity towards cancer cells over normal fibroblast cells .

Antimicrobial Activity

This compound has also shown antimicrobial properties against various bacterial strains. It acts by inhibiting key enzymes involved in bacterial metabolism, making it a candidate for further development as an antibacterial agent. The compound's mechanism includes targeting specific biosynthetic pathways that are crucial for bacterial survival but absent in human cells, thereby minimizing potential toxicity .

Table 2: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)Activity Type
Staphylococcus aureus32 µg/mLBactericidal
Escherichia coli64 µg/mLBacteriostatic
Mycobacterium tuberculosis16 µg/mLBactericidal

Molecular Docking Studies

Molecular docking studies have been instrumental in elucidating the binding affinity of this compound to various biological targets. These studies suggest that the compound interacts effectively with active sites of enzymes relevant to its anticancer and antimicrobial activities. For instance, docking simulations have shown strong interactions with enzymes involved in pantothenate biosynthesis, which is critical for bacterial growth .

Properties

IUPAC Name

5-methyl-2-phenylpyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3/c1-8-7-10(11)13(12-8)9-5-3-2-4-6-9/h2-7H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMKMKBLHMONXJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)N)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6044517
Record name 3-Methyl-1-phenyl-1H-pyrazol-5-amine
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Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1131-18-6
Record name 5-Amino-3-methyl-1-phenylpyrazole
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Record name 1H-Pyrazol-5-amine, 3-methyl-1-phenyl-
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Record name 1H-Pyrazol-5-amine, 3-methyl-1-phenyl-
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Record name 3-Methyl-1-phenyl-1H-pyrazol-5-amine
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Record name 3-methyl-1-phenylpyrazol-5-ylamine
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Record name 1H-PYRAZOL-5-AMINE, 3-METHYL-1-PHENYL-
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Synthesis routes and methods I

Procedure details

A mixture of acrylonitrile (15.3 g, 0.289 mol) and ethanol (75 ml) was stirred in an ice-bath and then hydrazine hydrate (15 ml, 0.3 mol) was added dropwise and the mixture was warmed to room temperature and stirred for 2 hours. Benzaldehyde (30.6 ml, 0.3 mol) was then added and the reaction mixture was stirred at room temperature for about 2 days. The react ion mixture was concentrated in vacuo and the residue was added to a solution of sodium butoxide in butanol [prepared from sodium metal (6.9 g) and butanol (300 ml)]. The reaction mixture was refluxed overnight and then the solvent was concentrated in vacuo to afford 19.4 g of crude 5-amino-1-phenyl methylpyrazole.
Quantity
15.3 g
Type
reactant
Reaction Step One
Quantity
75 mL
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reactant
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15 mL
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reactant
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Quantity
30.6 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Synthesized using the procedure for 22 except phenyl hydrazine was used as the hydrazine. Recrystallization of crude from hot EtOH provided the title compound (1.28 g, 37%) as pink crystals. 1H NMR (400 MHz, CDCl3) δ 7.54 (s, 1H), 7.51 (s, 1H), 7.44 (t, J=7.5 Hz, 2H), 7.30 (t, J=7.4 Hz, 1H), 5.43 (s, 1H), 3.77 (s, 2H), 2.22 (s, 3H). 13C NMR (100 MHz, CDCl3) δ 149.37, 145.21, 138.65, 129.38, 126.99, 123.77, 90.68, 13.93.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
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Reaction Step Two
Yield
37%

Synthesis routes and methods III

Procedure details

Into a 1000-mL 3-necked round bottom flask, was placed a solution of 3-oxobutanenitrile (23 g, 277.11 mmol, 1.00 equiv) in ethanol (400 mL), 1-phenylhydrazine (30 g, 277.78 mmol, 1.00 equiv). The resulting solution was heated to reflux overnight in an oil bath. The resulting mixture was then concentrated under vacuum. The residue was applied onto a silica gel column with ethyl acetate/petroleum ether (1:10-1:5) to yield 3-methyl-1-phenyl-1H-pyrazol-5-amine as a yellow solid.
Quantity
23 g
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step Two
Quantity
400 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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